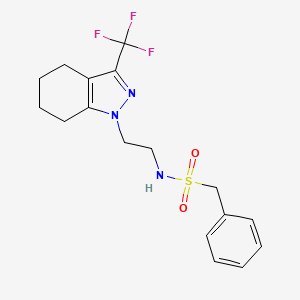

1-phenyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)methanesulfonamide

Description

The compound 1-phenyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)methanesulfonamide is a structurally complex molecule featuring a methanesulfonamide core linked to a phenyl group and a tetrahydroindazol moiety substituted with a trifluoromethyl (-CF₃) group. The indazole ring system is partially saturated (4,5,6,7-tetrahydro-1H-indazol-1-yl), conferring conformational rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry .

Properties

IUPAC Name |

1-phenyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N3O2S/c18-17(19,20)16-14-8-4-5-9-15(14)23(22-16)11-10-21-26(24,25)12-13-6-2-1-3-7-13/h1-3,6-7,21H,4-5,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPNDZKEBDNGMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)CC3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, 1-phenyl-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}methanesulfonamide, is a derivative of indole. Indole derivatives are known to bind with high affinity to multiple receptors, which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The exact interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways. The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives, this compound may have diverse molecular and cellular effects

Biological Activity

1-Phenyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)methanesulfonamide is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, including increased lipophilicity and metabolic stability. This article reviews the current understanding of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a trifluoromethyl group attached to a tetrahydroindazole moiety, which is linked to a phenyl group through an ethyl chain and a sulfonamide functional group.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, derivatives with similar structures have shown effectiveness against antibiotic-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds inhibited biofilm formation and demonstrated low toxicity to human cells .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes. For example, similar compounds have been shown to selectively inhibit ELOVL6 (elongation of very long chain fatty acids protein 6), which is involved in fatty acid metabolism. This inhibition was dose-dependent and exhibited significant selectivity over other ELOVL family members .

Case Studies

A notable case study involved the assessment of the compound's effects on lipid metabolism in mouse models. Following oral administration, it was observed that the compound significantly reduced the elongation index of fatty acids in liver tissues. This suggests that it could potentially be used in metabolic disorders where fatty acid metabolism is disrupted .

The mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the trifluoromethyl group enhances binding affinity to target proteins due to increased hydrophobic interactions and altered electronic properties .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that derivatives of this compound possess low toxicity profiles in vitro. For example, certain analogs exhibited selectivity factors greater than 20 when tested against human embryonic kidney cells . This suggests a favorable safety profile for potential therapeutic applications.

Scientific Research Applications

Antimalarial Applications

Recent studies have highlighted the potential of sulfonamide derivatives, including those with trifluoromethyl substitutions, as candidates for antimalarial drugs. For instance, a study synthesized a series of N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides and assessed their efficacy against malaria parasites. The docking studies indicated that trifluoromethyl-substituted derivatives exhibited promising inhibitory effects on dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in malaria parasites .

Anticancer Research

The compound's sulfonamide moiety has been explored for its anticancer properties. Research indicates that sulfonamides can induce apoptosis in cancer cells through various mechanisms. For example, novel sulfonamide derivatives have been designed that incorporate triazine structures to enhance their anticancer activity. These compounds have shown significant cytotoxic effects against various cancer cell lines .

Case Studies

- Synthesis and Evaluation : A study synthesized new sulfonamide derivatives with triazine rings and evaluated their anticancer activity against human cancer cell lines. The results demonstrated that these compounds effectively inhibited cell proliferation and induced apoptosis .

- Mechanistic Insights : Another investigation focused on the mechanism of action of these sulfonamides, revealing that they disrupt critical signaling pathways involved in cell cycle regulation and apoptosis .

Other Biological Activities

Apart from antimalarial and anticancer applications, compounds similar to this compound have been studied for their antibacterial properties. The presence of the trifluoromethyl group enhances the antimicrobial efficacy by improving membrane permeability and stability against enzymatic degradation .

Comparison with Similar Compounds

Compound 40 (Synthesized in )

- Structure : Features a (S)-2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide backbone with a methanesulfonamide group attached to a 1-methylindazole ring.

- Key Differences :

- Contains tetrafluoro and difluoromethyl substituents on the indazole ring versus the trifluoromethyl group in the target compound.

- Includes a pyrimidine and fluorophenyl side chain absent in the target compound.

- Implications : The additional fluorine atoms may increase metabolic stability but reduce solubility compared to the target compound. The synthesis method (boronate coupling) suggests shared strategies for indazole functionalization .

Methanesulfonamide, 1,1,1-trifluoro-N-(3-hydroxyphenyl)- (CAS# 23375-12-4)

- Structure : Trifluoromethanesulfonamide linked to a 3-hydroxyphenyl group.

- Key Differences: Lacks the indazole ring system but shares the trifluoromethyl-sulfonamide motif.

Sulfonylurea Herbicides ()

While pharmacologically distinct, these compounds provide structural insights:

| Compound | Core Structure | Key Substituents | Application |

|---|---|---|---|

| Triflusulfuron methyl | Triazine-sulfonylurea | Trifluoroethoxy, dimethylamino | Herbicide (ALS inhibitor) |

| Tolylfluanid | Dichloro-fluoro-sulfonamide | Dimethylamino-sulfonyl, methylphenyl | Fungicide |

| Target Compound | Tetrahydroindazole-sulfonamide | Trifluoromethyl, phenyl, ethyl linker | Hypothesized therapeutic |

- Divergence : The target compound’s indazole-sulfonamide scaffold differs from triazine- or phenyl-based sulfonylureas, which act as acetolactate synthase (ALS) inhibitors. Sulfonamides, unlike sulfonylureas, often target carbonic anhydrases or proteases .

Research Findings and Data Analysis

Physicochemical Properties (Inferred)

| Property | Target Compound | Compound 40 | CAS# 23375-12-4 |

|---|---|---|---|

| Molecular Weight | ~435 g/mol (calculated) | ~850 g/mol (estimated) | 245.2 g/mol |

| Key Substituents | CF₃, phenyl, tetrahydroindazole | CF₂H, tetrafluoroindazole | CF₃, 3-hydroxyphenyl |

| Solubility | Moderate (lipophilic CF₃) | Low (high fluorination) | High (polar hydroxyl) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.